3,3'-Thiodipropionitrile

Description

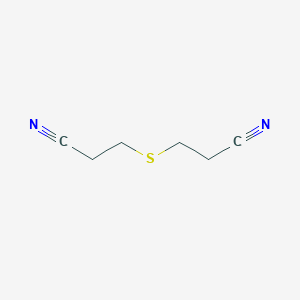

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylsulfanyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVLTZFQVDXFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026899 | |

| Record name | 3,3'-Thiodipropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111-97-7 | |

| Record name | 3,3′-Thiodipropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta'-Thiodipropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Thiodipropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Thiodipropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Thiodipropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Thiodipropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-thiodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.,.BETA.'-THIODIPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUN83T85KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 3,3'-Thiodipropionitrile

An In-depth Technical Guide to 3,3'-Thiodipropionitrile

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (TDPN). TDPN, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical molecule featuring a central thioether linkage and two terminal nitrile groups.[1][2] This unique structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development and materials science, presenting quantitative data in structured tables, detailing experimental protocols for its synthesis and key reactions, and visualizing chemical pathways.

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid under standard conditions.[4][5] Its key physical and chemical identifiers and properties are summarized below.

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 111-97-7 | [1][3][4] |

| Molecular Formula | C₆H₈N₂S | [4][6] |

| Molecular Weight | 140.21 g/mol | [1][3] |

| IUPAC Name | 3-[(2-Cyanoethyl)sulfanyl]propanenitrile | [4][6] |

| Synonyms | β,β'-Thiodipropionitrile, Bis(2-cyanoethyl) sulfide | [6][7] |

| InChI Key | NDVLTZFQVDXFAN-UHFFFAOYSA-N | [3][6] |

| EC Number | 203-926-5 | [1][4] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference |

| Appearance | Clear colorless to slightly yellow liquid | Ambient | [4][5] |

| Melting Point | 24-25 °C | [4][5] | |

| Boiling Point | 179-180 °C | @ 3 Torr | [4] |

| 191-194 °C | @ 7 mm Hg | [5] | |

| Density | 1.11 g/mL | at 25 °C | [5] |

| 1.24 g/cm³ | [4] | ||

| Flash Point | 195 °C | Closed cup | [1][4] |

| Refractive Index | n20/D 1.499 | [4][5] | |

| Solubility | Soluble in water, benzene, acetone, ethanol | [8] |

Table 3: Spectroscopic Data

| Data Type | Availability | Source |

| Mass Spectrometry | High-quality, manually curated mass spectral data (MS1, MS2) are available. | mzCloud |

| IR Spectrum | Data available. | NIST WebBook |

Chemical Synthesis and Reactivity

The reactivity of this compound is primarily dictated by its thioether and nitrile functional groups, allowing for a range of chemical transformations.

Synthesis of this compound

The most common laboratory and industrial synthesis involves the base-catalyzed addition of hydrogen sulfide to acrylonitrile.[3]

Caption: Base-catalyzed synthesis of this compound.

Experimental Protocol: Base-Catalyzed Addition [3][9]

-

Reactant Preparation : Prepare a solution of a basic catalyst, such as sodium hydroxide or sodium sulfide, in an aqueous medium. For industrial-scale production, a 25–30% aqueous solution of sodium sulfide is often used.[3]

-

Reaction Initiation : Deprotonate hydrogen sulfide with the base to generate the potent nucleophile, the hydrosulfide ion (HS⁻).[3]

-

Nucleophilic Attack : Add two equivalents of acrylonitrile to one equivalent of hydrogen sulfide. The hydrosulfide ion attacks the β-carbon of an acrylonitrile molecule, forming a carbanionic intermediate.[3][9]

-

Protonation & Second Addition : The intermediate is protonated by a proton source (typically water) to form 3-mercaptopropionitrile. This intermediate then reacts with a second molecule of acrylonitrile to yield the final product, this compound.[3]

-

Parameter Control : The reaction is exothermic and requires careful temperature management, typically maintained between 35°C and 40°C, to maximize yield (around 96-98%) and prevent side reactions.[3][9]

Key Chemical Reactions

TDPN serves as a precursor for various derivatives through reactions targeting its functional groups.

Caption: Major chemical reaction pathways of this compound.

Experimental Protocols:

-

Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid [3][10]

-

Prepare an aqueous solution of a mineral acid (e.g., hydrochloric or sulfuric acid) at a concentration of 3 to 10 mol/L. The molar ratio of the acid to TDPN should be between 2.2 and 5.

-

Heat the acid solution to between 70 and 120 °C.

-

Gradually add this compound to the heated acid solution. The addition rate must be controlled to maintain the TDPN concentration in the reaction system at 5% by weight or less to prevent a runaway exothermic reaction.[10]

-

After the addition is complete, continue the reaction for 0.5 to 5 hours at the same temperature to ensure complete hydrolysis.

-

Isolate the product, 3,3'-Thiodipropionic acid, by cooling the reaction mixture to induce crystallization, followed by filtration, washing with water, and drying. This method can achieve yields of 96% or more.[10]

-

-

Oxidation of the Thioether Group [3]

-

The thioether linkage in TDPN can be oxidized to form the corresponding sulfoxides and sulfones.

-

Select an appropriate oxidizing agent (e.g., hydrogen peroxide, peroxy acids). The choice of agent and reaction conditions (temperature, solvent) determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

-

Dissolve TDPN in a suitable solvent.

-

Add the oxidizing agent, often slowly and with cooling, to control the exothermic reaction.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, isolate the product through standard workup procedures such as extraction and purification via chromatography or recrystallization.

-

-

Reduction of Nitrile Groups [3]

-

The terminal nitrile groups can be reduced to primary amines, yielding a diamine with a central thioether linkage.

-

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

-

The reaction is typically carried out in an inert solvent (e.g., diethyl ether or THF for LiAlH₄) under an inert atmosphere.

-

For catalytic hydrogenation, the reaction is conducted under pressure in a specialized apparatus.

-

Careful control of temperature and pressure is crucial for achieving high yields and selectivity.

-

The resulting diamine product is isolated after an appropriate workup to remove the reducing agent and catalyst.

-

Applications and Relevance

The versatile chemistry of this compound has led to its use in various fields.

-

Chemical Intermediate : It is a key precursor for synthesizing 3,3'-Thiodipropionic acid, an antioxidant and preservative.[3][5]

-

Solvent : Its polarity makes it a selective solvent, particularly in the petrochemical industry for extracting aromatic compounds.[3][4]

-

Polymer Science : TDPN is used as a monomer or an additive in polymer synthesis, where its incorporation can modify the properties of the final material.[3]

-

Emerging Research : It has been investigated as a component in formulations for battery electrode coatings in lithium-ion batteries, leveraging its physical properties like boiling point and polarity.[3]

For drug development professionals, while TDPN itself is not a pharmaceutical, its nitrile groups are a common pharmacophore.[11] The study of its reactivity and metabolism provides insights into the behavior of more complex nitrile-containing drug candidates. Its derivatives, such as those resulting from hydrolysis or reduction, can serve as building blocks in medicinal chemistry.[3][12]

Safety Information

This compound is classified as an irritant and requires careful handling.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Statements : P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][13]

-

Personal Protective Equipment : Use of safety goggles, chemical-resistant gloves, and a respirator (e.g., dust mask type N95) is recommended, especially when working in a well-ventilated area.[1][14]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place. It is classified as a combustible liquid.[1][8]

References

- 1. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]

- 2. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]

- 3. This compound | 111-97-7 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mzCloud – 3 3 Thiodipropionitrile [mzcloud.org]

- 7. Propanenitrile, 3,3'-thiobis- [webbook.nist.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

- 10. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,3'-Thiodipropionitrile: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Thiodipropionitrile, with the chemical formula S(CH₂CH₂CN)₂, is a symmetrical organic compound featuring a central thioether linkage and two terminal nitrile groups.[1] Its unique structure imparts versatile reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry.[1] This document provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, synthesis, reactivity, and key experimental protocols. The information is tailored for professionals in research and drug development who may utilize this compound as a building block or a model for studying the influence of sulfur on adjacent functional groups.[1]

Molecular Structure and Physicochemical Properties

This compound is characterized by a flexible thioether bridge connecting two propionitrile chains. The presence of polar nitrile groups and the thioether linkage dictates its physical and chemical behavior, including its utility as a selective solvent.[1][2]

Molecular Identifiers and Formula

-

Chemical Formula : C₆H₈N₂S[3]

-

Linear Formula : S(CH₂CH₂CN)₂[4]

-

IUPAC Name : 3-(2-cyanoethylsulfanyl)propanenitrile[3]

-

CAS Number : 111-97-7[3]

-

Synonyms : 2-Cyanoethyl sulfide, Bis(2-cyanoethyl) sulfide, Thiodipropionitrile[2][3]

Caption: Molecular structure of this compound.

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 140.21 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Melting Point | 24-25 °C | [2] |

| Boiling Point | 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg | [2] |

| Density | 1.11 g/mL at 25 °C | |

| Flash Point | 195 °C (closed cup) | [2][4] |

| Refractive Index | n20/D 1.499 | [2] |

| SMILES | N#CCCSCCC#N | [4] |

| InChI Key | NDVLTZFQVDXFAN-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While raw spectra are database-dependent, the expected spectral characteristics can be inferred from its molecular structure.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Two distinct triplets are expected. The protons alpha to the nitrile group (-CH₂CN) would appear further downfield compared to the protons alpha to the sulfur atom (-SCH₂-). |

| ¹³C NMR | Three signals are expected due to the molecule's symmetry: one for the nitrile carbon (-C≡N), one for the carbon alpha to the nitrile (-CH₂CN), and one for the carbon alpha to the sulfur (-SCH₂-). |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. C-H stretching and bending vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 140. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds. |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the base-catalyzed addition of hydrogen sulfide to two equivalents of acrylonitrile.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sodium Hydrosulfide

This protocol is adapted from a patented method for achieving a near-quantitative yield.[5]

Materials:

-

Acrylonitrile

-

Sodium hydrosulfide (NaSH)

-

Water

Procedure:

-

Combine one molar equivalent of sodium hydrosulfide (NaSH) with water in a reaction vessel equipped with a stirrer and a thermometer.

-

Heat the NaSH solution to approximately 35°C.

-

Rapidly add two molar equivalents of acrylonitrile below the surface of the liquid while vigorously stirring.

-

Maintain the reaction temperature at approximately 40°C throughout the addition. The reaction is exothermic and may require external cooling.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

The resulting mixture contains this compound, which can be isolated and purified using standard techniques such as extraction and distillation.

Reactivity and Applications

The dual functionality of this compound—the thioether and nitrile groups—governs its chemical reactivity and applications.

-

Thioether Group : Can be oxidized to form the corresponding sulfoxide and sulfone, which can alter the molecule's polarity and biological activity.

-

Nitrile Groups : Can undergo hydrolysis under acidic or basic conditions to yield 3,3'-Thiodipropionic acid.[1] This dicarboxylic acid is a valuable monomer and chemical intermediate.[1][6]

The compound's properties make it suitable for various applications, including:

-

Selective Solvent : Used in the petrochemical industry to extract aromatic compounds.[1]

-

Polymer Science : Acts as a monomer or an additive in the synthesis of advanced polymers.[1]

-

Chemical Intermediate : Serves as a precursor for synthesizing other compounds, notably 3,3'-Thiodipropionic acid and 3-mercaptopropionitrile.[1][5]

-

Drug Development : While not a drug itself, its structure serves as a scaffold or intermediate. The nitrile group is present in over 30 FDA-approved pharmaceuticals, where it can act as a bioisostere or engage in specific polar interactions.[1][7]

Key Reaction: Hydrolysis to 3,3'-Thiodipropionic Acid

The hydrolysis of the nitrile groups is a critical transformation. Acid-catalyzed hydrolysis is a common method, but it presents a risk of an exothermic runaway reaction if not carefully controlled.[1][8]

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Protocol: Controlled Acid-Catalyzed Hydrolysis

This protocol is based on a method designed to ensure safety and high yield by controlling the concentration of the starting material.[8]

Materials:

-

This compound

-

Aqueous mineral acid solution (e.g., 3-10 mol/L HCl or H₂SO₄)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Charge a reaction vessel with an aqueous mineral acid solution. The molar ratio of the acid to the total this compound to be added should be between 2.2 and 5.

-

Heat the acid solution to a temperature between 70°C and 120°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Gradually add this compound to the hot acid solution at a controlled rate. The addition rate must be managed to keep the concentration of unreacted this compound in the reaction mixture at or below 5% by weight. This is critical to prevent a dangerous exothermic runaway reaction.[8]

-

After the addition is complete, maintain the reaction at temperature for 0.5 to 5 hours to drive the hydrolysis to completion.

-

Isolate the product, 3,3'-Thiodipropionic acid, by cooling the reaction mixture to induce crystallization.

-

Collect the solid product by filtration, wash with water, and dry. This method can achieve yields of 96% or more.[8]

Safety and Handling

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.

| Hazard Information | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |

| Signal Word | Warning | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Target Organs | Respiratory system | [4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Classified as a combustible liquid. | [4] |

Conclusion

This compound is a functionally rich molecule with significant applications in both industrial and research settings. Its symmetrical structure, combined with the reactivity of its thioether and nitrile groups, makes it a versatile building block for the synthesis of polymers and other complex organic molecules, including derivatives of interest in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, is essential for its effective and safe utilization.

References

- 1. This compound | 111-97-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. beta,beta'-Thiodipropionitrile | C6H8N2S | CID 8151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]

- 5. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

Synonyms for 3,3'-Thiodipropionitrile like Bis(2-cyanoethyl) sulfide

An In-depth Technical Guide to 3,3'-Thiodipropionitrile (Bis(2-cyanoethyl) sulfide) for Researchers and Drug Development Professionals

Introduction

This compound, also widely known by its synonym Bis(2-cyanoethyl) sulfide, is a versatile chemical intermediate with significant applications in organic synthesis and various industrial processes. Its symmetrical structure, featuring a thioether linkage flanked by two nitrile groups, provides a unique platform for a range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or starting material.

Chemical Identity and Synonyms

This compound is identified by the CAS number 111-97-7.[1][2][3][4][5] Due to its widespread use and historical context, it is known by a variety of names. A comprehensive list of its synonyms is provided below for clear identification and literature searching.

| Synonym | Reference |

| Bis(2-cyanoethyl) sulfide | [2][5][6] |

| Propanenitrile, 3,3'-thiobis- | [2][6] |

| Propionitrile, 3,3'-thiodi- | [2] |

| 3,3'-Thiobis[propanenitrile] | [2] |

| Di(2-cyanoethyl) sulfide | [2][5] |

| β,β′-Dicyanodiethyl sulfide | [2] |

| Thiodipropionitrile | [2][5][6] |

| 2-Cyanoethyl sulfide | [2][5][6] |

| β,β′-Thiodipropionitrile | [2][4][5] |

| 4-Thia-1,7-heptanedinitrile | [2] |

| 3-[(2-Cyanoethyl)sulfanyl]propanenitrile | [2] |

| 3,3′-Thiodipropiononitrile | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and reaction design. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C6H8N2S | [2][4][5] |

| Molecular Weight | 140.21 g/mol | [1][2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [2][4][5] |

| Melting Point | 24-25 °C | [2][3][4][5] |

| Boiling Point | 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg | [2][3][4][5] |

| Density | 1.11 g/mL at 25 °C; 1.24 g/cm³ | [2][3][4] |

| Flash Point | 195 °C (closed cup) | [2][3][4] |

| Refractive Index | n20/D 1.499 | [2][4] |

| CAS Number | 111-97-7 | [1][2][3][4][5] |

| EC Number | 203-926-5 | [2][3] |

| InChI Key | NDVLTZFQVDXFAN-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the base-catalyzed addition of hydrogen sulfide to acrylonitrile.[1] This compound can then be hydrolyzed to form 3,3'-Thiodipropionic acid, another valuable chemical intermediate.[1][7]

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the reaction of acrylonitrile with sodium hydrosulfide.[8]

Materials:

-

Acrylonitrile

-

Sodium hydrosulfide (NaSH)

-

Water

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

-

Combine sodium hydrosulfide and water in the reaction vessel.

-

Heat the mixture to approximately 35°C.

-

Rapidly add two molar equivalents of acrylonitrile below the surface of the liquid while vigorously stirring.

-

Maintain the reaction temperature at approximately 40°C throughout the addition. The reaction is exothermic and may require cooling to maintain this temperature.

-

After the addition is complete, continue to stir the mixture at 40°C for a predetermined period to ensure the reaction goes to completion.

-

The resulting product, this compound, is formed in near quantitative yield (approximately 96-98%).[8]

Experimental Protocol 2: Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid

This protocol describes the hydrolysis of the nitrile groups to carboxylic acids.[1][7]

Materials:

-

This compound

-

Aqueous solution of a mineral acid (e.g., Hydrochloric acid or Sulfuric acid) at a concentration of 3 to 10 mol/L.[7]

-

Reaction vessel with heating, stirring, and a controlled addition mechanism.

Procedure:

-

Heat the aqueous mineral acid solution in the reaction vessel to a temperature between 70 and 120°C.[7]

-

Gradually add this compound to the heated acid solution. The rate of addition should be controlled to maintain the concentration of this compound in the reaction system at 5% by weight or less to manage the exothermic nature of the hydrolysis.[7]

-

The molar ratio of the mineral acid to this compound should be between 2.2 and 5.[7]

-

After the addition is complete, continue the reaction at the same temperature for 0.5 to 5 hours to ensure complete hydrolysis.[7]

-

To isolate the product, cool the reaction mixture, which may be diluted with water if necessary, to induce crystallization of 3,3'-Thiodipropionic acid.[7]

-

The solid product can then be collected by filtration, washed with water, and dried.[7] This method can yield 96% or more of the desired product.[7]

Chemical Reactivity and Applications

The chemical versatility of this compound arises from its two main functional groups: the thioether linkage and the terminal nitrile groups.[1]

-

Thioether Group: The sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones, which are of interest in medicinal chemistry.[1] Sulfonyl and sulfonamide motifs are present in a wide range of FDA-approved drugs.[9]

-

Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids, as detailed in the protocol above, or reduced to amines. These transformations open up pathways to a variety of derivatives.[1]

Its primary applications include:

-

Chemical Intermediate: It is a crucial precursor for the synthesis of 3,3'-Thiodipropionic acid and its esters, which are used as antioxidants in polymers.[1][10]

-

Selective Solvent: It has been utilized as a selective solvent in the petrochemical industry for extracting aromatic compounds.[1][2][4]

-

Research Applications: In a research context, it serves as a model compound for studying the electronic effects of a sulfur atom on adjacent cyano groups.[1] There is also emerging research into its use in advanced battery technologies as a solvent in electrode coating formulations and in wastewater treatment.[1]

While not a drug itself, its derivatives, particularly those containing sulfide or sulfone functionalities, are relevant to drug discovery. The sulfide moiety is a key component in various pharmacologically active molecules, and hydrogen sulfide (H₂S) itself is an important endogenous gasotransmitter with therapeutic potential.[11][12][13] The ability to generate H₂S-releasing compounds is a current area of interest in drug development.[11][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Category | Description | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][14] |

| Personal Protective Equipment | Safety glasses or goggles, protective gloves, and a respirator if inhalation risk is high. | [3][14][15] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [14][15] |

| Incompatibilities | Strong oxidizing agents. | [14][16] |

Always consult the material safety data sheet (MSDS) before handling this chemical.[3][14][15]

Visualizations

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

Caption: Synthesis of this compound and its hydrolysis.

Caption: Generalized workflow for chemical synthesis experiments.

References

- 1. This compound | 111-97-7 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 硫代丙二腈 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. beta,beta'-Thiodipropionitrile | C6H8N2S | CID 8151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

- 8. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]

- 9. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,3-thiodipropionic acid, 111-17-1 [thegoodscentscompany.com]

- 11. Using hydrogen sulfide to design and develop drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen sulphide: novel opportunity for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

3,3'-Thiodipropionitrile safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3,3'-Thiodipropionitrile

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 111-97-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H8N2S | [1] |

| Molecular Weight | 140.21 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [1][4] |

| Melting Point | 24-25 °C | [1][4] |

| Boiling Point | 179-180 °C @ 3 Torr; 191-194 °C @ 7 mmHg | [1][4] |

| Density | 1.11 g/mL at 25 °C | [4] |

| Flash Point | 195 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.499 (lit.) | [1][4] |

| Solubility | Soluble in water, benzene, acetone, and ethanol.[3] |

Experimental Protocols for Safe Handling and Emergencies

While specific experimental protocols for toxicological studies are not publicly available, the following protocols for safe handling, emergency response, and disposal are derived from standard safety data sheets.

Protocol for Safe Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6][7]

-

Skin and Body Protection: Wear a lab coat and, if necessary, an apron or full-body suit to prevent skin contact.[6][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[5][6]

-

-

Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Response Protocols

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustion may produce carbon monoxide, carbon dioxide, and sulfur oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., dry sand, earth, or sawdust) and place it in a suitable container for disposal.[3]

Visualization of Handling Precautions

The following diagram illustrates the logical workflow for handling a spill of this compound.

Caption: Logical workflow for responding to a this compound spill.

References

- 1. echemi.com [echemi.com]

- 2. beta,beta'-Thiodipropionitrile | C6H8N2S | CID 8151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3,3'-Thiodipropionitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Thiodipropionitrile, catering to researchers, scientists, and professionals in drug development. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Due to the symmetrical nature of this compound, two signals are expected in the ¹H NMR spectrum, corresponding to the two chemically non-equivalent methylene groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | Triplet | 4H | -S-CH₂ -CH₂-CN |

| ~2.6 | Triplet | 4H | -S-CH₂-CH₂ -CN |

Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values.

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals for the three non-equivalent carbon atoms.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | -C ≡N |

| ~28 | -S-C H₂-CH₂-CN |

| ~18 | -S-CH₂-C H₂-CN |

Note: The exact chemical shifts are dependent on the solvent used for analysis. The data presented are typical estimated values based on computational predictions.[1]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the absorption bands of its primary functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2260-2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 2950-2850 | Medium | C-H stretch (alkane) |

| 1450-1400 | Medium | C-H bend (alkane) |

| ~700 | Weak-Medium | C-S stretch (thioether) |

The most prominent feature in the IR spectrum is the sharp, strong absorption from the nitrile group.[2]

Table 3: Mass Spectrometry (MS) Data

High-quality mass spectral data for this compound is available and has been manually curated.[1] Electron ionization (EI) mass spectra are also available through databases like the NIST WebBook.[3]

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂CN]⁺ |

| 54 | High | [CH₂CH₂CN]⁺ |

| 41 | High | [CH₂CN]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used. The proposed fragments are based on typical electron ionization fragmentation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

-

Chemical shifts are referenced to the deuterated solvent signal.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually from 4000 to 400 cm⁻¹.

-

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap instrument, is used. Common ionization techniques include Electron Ionization (EI) or a softer method like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]

-

Data Acquisition:

-

The sample is introduced into the ion source, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For EI, a standard electron energy of 70 eV is used.

-

The mass analyzer scans a specified mass-to-charge (m/z) range to detect the molecular ion and its fragments.

-

For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3,3'-Thiodipropionitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,3'-Thiodipropionitrile

This compound, also known as bis(2-cyanoethyl) sulfide, is a clear, colorless to slightly yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for handling the compound and for developing effective solubilization strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₈N₂S | [1] |

| Molecular Weight | 140.21 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Melting Point | 24-25 °C | [1] |

| Boiling Point | 179-180 °C @ 3 Torr | [1] |

| Density | 1.11 g/mL at 25 °C | |

| Synonyms | Bis(2-cyanoethyl) sulfide, Dicyanoethyl sulfide, Thiodipropionitrile | [1] |

Solubility of this compound: A Qualitative Overview

While quantitative solubility data for this compound in a range of organic solvents could not be located in the reviewed literature, its chemical structure—possessing both polar nitrile groups and a less polar thioether linkage—suggests it would exhibit a degree of solubility in a variety of organic solvents. The principle of "like dissolves like" can be applied to infer potential solubility. Polar aprotic solvents are likely to be effective at dissolving this compound due to the presence of the nitrile functional groups. The hydrolysis of this compound to 3,3'-Thiodipropionic acid significantly increases its water solubility.

Note on Quantitative Data: Extensive searches of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mole fraction) for this compound in common organic solvents. The following sections provide a detailed methodology for researchers to determine these values experimentally.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the experimental sample.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction (χ).

-

Solubility in g/100 mL:

-

Mole Fraction (χ):

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of 3,3'-Thiodipropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3'-thiodipropionitrile. Due to a lack of specific experimental data in publicly available literature, this guide combines known physical properties with established analytical techniques and theoretical decomposition pathways to serve as a valuable resource for researchers.

Core Properties of this compound

This compound is an organic compound featuring a thioether linkage and two terminal nitrile groups. Its versatile reactivity makes it a subject of interest in various chemical and pharmaceutical research areas.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂S | [2] |

| Molecular Weight | 140.21 g/mol | [2][3][4] |

| Melting Point | 24-25 °C | [2] |

| Boiling Point | 191-194 °C at 7 mmHg | [3] |

| Flash Point | 195 °C (closed cup) | [2][3] |

| Density | 1.11 g/mL at 25 °C | [3] |

Table 1: Physical Properties of this compound

Thermal Stability Analysis: Data and Methodologies

Experimental Protocols

For researchers planning to investigate the thermal properties of this compound, the following standard experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., crystallization, some decompositions) are identified. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the pyrolysis of this compound, a hypothetical decomposition pathway can be proposed based on the known chemistry of thioethers and nitriles. The thermal decomposition of polyacrylonitrile, which also contains nitrile groups, is known to produce hydrogen cyanide and other nitrile compounds, suggesting a potential route for the fragmentation of this compound.[5]

The primary decomposition is likely to involve the cleavage of the C-S and C-C bonds. Potential decomposition products could include smaller nitrile-containing fragments, sulfur-containing volatile compounds, and potentially hydrogen cyanide.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Stability Characterization

A systematic workflow is essential for the comprehensive characterization of the thermal stability and decomposition of a compound like this compound. This typically involves a combination of thermoanalytical and spectroscopic techniques.

Caption: Experimental workflow for thermal stability and decomposition analysis.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in drug development. While specific experimental data remains to be published, the provided physical properties, detailed experimental protocols, and a proposed decomposition pathway offer a robust starting point for further investigation. The outlined experimental workflow emphasizes a multi-technique approach to thoroughly characterize the thermal behavior of this compound, which is crucial for its safe handling, storage, and application in various fields. Future experimental studies are necessary to validate the proposed decomposition pathway and to provide quantitative data on the thermal stability of this compound.

References

Commercial Sources and Suppliers of 3,3'-Thiodipropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key chemical transformations of 3,3'-Thiodipropionitrile. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its fundamental applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical synthesis companies. These suppliers offer the compound in various purities and quantities to suit a range of research and development needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | ≥97.0% (GC) | 250 g[1][2] |

| Fisher Scientific | ≥97.0% (GC) | 250 g[1] |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Inquire for details[3] |

| Shandong Enci Chemical Co., LTD | Not specified | Minimum order: 1 g[3] |

| Shanghai Yolne Chemical Co., Ltd. | Not specified | Inquire for details[3] |

| Nantong Chem-Tech.(Group) Co., Ltd. | Not specified | Inquire for details[3] |

| ASDI Incorporated | Not specified | Inquire for details[3] |

| Benchchem | Not specified | Inquire for details[4] |

This table is not exhaustive and represents a selection of suppliers found in public domain searches.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Bis(2-cyanoethyl) sulfide, Thiodipropionitrile |

| CAS Number | 111-97-7[5] |

| Molecular Formula | C₆H₈N₂S[3] |

| Molecular Weight | 140.21 g/mol [1][5] |

| Appearance | Clear colorless to slightly yellow liquid[3] |

| Purity | ≥97.0% (GC)[1][5] |

| Melting Point | 24-25 °C (lit.)[3][5] |

| Boiling Point | 191-194 °C/7 mmHg (lit.)[3][5] |

| Density | 1.11 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.499 (lit.)[5] |

| Flash Point | 195 °C (closed cup)[5] |

| Solubility | Information not readily available |

| SMILES | N#CCCSCCC#N[5] |

| InChI | 1S/C6H8N2S/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2[5] |

Key Chemical Transformations and Experimental Protocols

This compound is a valuable precursor in organic synthesis, most notably for the production of 3,3'-Thiodipropionic acid through hydrolysis.

Synthesis of this compound

The industrial-scale synthesis of this compound is primarily achieved through the base-catalyzed reaction of acrylonitrile with hydrogen sulfide.[4] This process is efficient and scalable, relying on precise control of reaction conditions to ensure high purity of the final product.

Caption: Synthesis of this compound via Michael Addition.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,3'-Thiodipropionic Acid

The following protocol is adapted from a patented method for the safe and high-yield industrial production of 3,3'-thiodipropionic acid. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Mineral acid (e.g., Hydrochloric acid or Sulfuric acid)

-

Deionized water

-

Inert gas (e.g., Nitrogen)

-

Reaction vessel equipped with a stirrer, dropping funnel, condenser, and temperature control.

Procedure:

-

Preparation of the Acid Solution: Prepare an aqueous solution of the mineral acid with a concentration between 3 to 10 mol/L. The molar ratio of the mineral acid to the total amount of this compound to be added should be between 2.2 and 5.

-

Reaction Setup: Charge the reaction vessel with the prepared mineral acid solution. Heat the solution to a temperature between 70 and 120 °C under an inert atmosphere (e.g., nitrogen) to prevent the formation of oxidation byproducts.

-

Addition of this compound: Gradually add the this compound to the heated acid solution at a controlled rate. The addition rate must be managed to maintain the concentration of this compound in the reaction mixture at or below 5% by weight. This is crucial to prevent a rapid, exothermic hydrolysis reaction.

-

Reaction Completion: After the complete addition of this compound, continue to stir the reaction mixture at 70 to 120 °C for an additional 0.5 to 5 hours to ensure the hydrolysis is complete.

-

Isolation of 3,3'-Thiodipropionic Acid:

-

Cool the reaction mixture to induce crystallization of the 3,3'-Thiodipropionic acid. If necessary, the reaction mixture can be diluted with water to facilitate crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the purified 3,3'-Thiodipropionic acid.

-

This method can yield 3,3'-Thiodipropionic acid with a purity of 96% or higher.

Caption: Hydrolysis of this compound to 3,3'-Thiodipropionic Acid.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields of chemical research:

-

Organic Synthesis: It is a key building block for synthesizing compounds containing a thioether linkage and can be a precursor to other functional groups through the transformation of its nitrile moieties.

-

Polymer Science: The presence of two nitrile groups allows it to be used as a monomer or an additive in polymerization reactions, potentially imparting specific properties to the resulting polymers.

-

Analytical Chemistry: Due to its polarity and thermal stability, it has been utilized as a stationary phase in gas chromatography for the separation of various compounds.

-

Electrochemistry: Its high boiling point and potential to dissolve electrolytes make it a candidate for investigation as a solvent in electrochemical applications.[6]

This guide provides a foundational understanding of this compound for scientific and industrial applications. For specific experimental applications, it is always recommended to consult detailed research articles and safety data sheets provided by the suppliers.

References

- 1. This compound | 111-97-7 | Benchchem [benchchem.com]

- 2. 3,3 -Thiodipropionitrile = 97.0 GC 111-97-7 [sigmaaldrich.com]

- 3. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aqmd.gov [aqmd.gov]

- 6. ecs.confex.com [ecs.confex.com]

A Historical and Technical Guide to 3,3'-Thiodipropionitrile: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research, discovery, and chemical properties of 3,3'-Thiodipropionitrile. It details the initial synthesis and characterization of the compound, tracing its development from early investigations in the mid-20th century to its contemporary applications. The document includes a compilation of its physicochemical properties, a summary of toxicological data, and a discussion of its known metabolic pathways. Detailed experimental protocols for both historical and modern synthesis are provided, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a dinitrile thioether, has a history rooted in the expansion of the petrochemical industry in the mid-20th century.[1] Its unique molecular structure, featuring a flexible thioether linkage and two reactive nitrile groups, has made it a compound of interest for various chemical syntheses and applications. Initially explored for its properties as a selective solvent, its utility has since expanded, serving as a key intermediate in the production of antioxidants and other specialized chemicals.[1] This guide aims to provide a thorough historical and technical examination of this compound, offering valuable insights for researchers and professionals working with this versatile molecule.

Historical Discovery and Early Research

The first detailed scientific report on the synthesis and characterization of this compound, then referred to as ββ′-thiodipropionitrile, appeared in a 1948 publication in the Journal of the Chemical Society. This seminal work laid the foundation for future research into the compound and its derivatives.[2] Early interest in this compound was significantly driven by the needs of the burgeoning petrochemical industry. A 1954 report from the American Chemical Society highlighted its potential as a selective solvent, a property that remains relevant in certain industrial processes today.[1] Subsequent research in the 1960s delved deeper into its fundamental chemical properties, including the determination of its standard heat of formation.[1]

Physicochemical and Toxicological Properties

A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling and application. The following tables summarize key quantitative data for the compound and its primary hydrolysis product, 3,3'-Thiodipropionic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂S |

| Molecular Weight | 140.21 g/mol |

| Appearance | Clear colorless to slightly yellow liquid |

| Melting Point | 24-25 °C |

| Boiling Point | 191-194 °C at 7 mmHg |

| Density | 1.11 g/mL at 25 °C |

| Refractive Index | n20/D 1.499 |

| Flash Point | 195 °C |

Table 2: Toxicological Data for 3,3'-Thiodipropionic Acid (Hydrolysis Product)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3000 mg/kg |

| LD50 | Mouse | Oral | 2000 mg/kg |

| Skin Irritation | Rabbit | Dermal | Mild (500 mg/24h) |

| Eye Irritation | Rabbit | Ocular | Moderate (20 mg/24h) |

Data for 3,3'-Thiodipropionic acid is included due to its formation from this compound under physiological conditions. Direct toxicological data for this compound is limited in publicly available literature.

Experimental Protocols

Historical Synthesis: The 1948 Method

The original synthesis of this compound, as described in the 1948 Journal of the Chemical Society, involved the reaction of acrylonitrile with a source of sulfide. While the exact reagents and conditions from the original publication require direct consultation, the fundamental chemistry of this early method is represented in the workflow below.

References

Methodological & Application

Synthesis of 3,3'-Thiodipropionitrile from Acrylonitrile and Hydrogen Sulfide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,3'-thiodipropionitrile from acrylonitrile and a sulfide source, typically hydrogen sulfide or its salt, sodium hydrosulfide. This synthesis is a well-established industrial process, valued for its high yield and atom economy. The primary reaction involves the base-catalyzed Michael addition of a sulfur nucleophile to two equivalents of acrylonitrile.

Reaction Principle and Pathway

The synthesis of this compound proceeds via a double Michael addition. In this reaction, a sulfur source, such as sodium hydrosulfide (NaSH), acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically carried out in an aqueous medium and is catalyzed by a base. The presence of a basic catalyst is crucial for initiating the process.[1] The reaction can be summarized by the following equation:

2 CH₂=CHCN + H₂S → S(CH₂CH₂CN)₂

The reaction mechanism involves the initial deprotonation of hydrogen sulfide (or the use of a hydrosulfide salt) to generate a potent sulfur nucleophile. This nucleophile then undergoes a conjugate addition to the first molecule of acrylonitrile, forming an intermediate carbanion. This is followed by proton transfer from the solvent (e.g., water) to yield 3-mercaptopropionitrile. The 3-mercaptopropionitrile is then deprotonated by the base to form a thiolate anion, which subsequently attacks a second molecule of acrylonitrile to furnish the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Acrylonitrile, Sodium Hydrosulfide (NaSH) | Patent EP0677512B1 |

| Molar Ratio (Acrylonitrile:NaSH) | 2:1 | Patent EP0677512B1 |

| Reaction Temperature | 35-40 °C | Patent EP0677512B1 |

| Yield | 96-98% (near quantitative) | Patent EP0677512B1 |

| Purification Method | Fractional distillation under reduced pressure | [1] |

| Boiling Point | 191-194 °C at 7 mmHg | Sigma-Aldrich |

| Density | 1.11 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.499 | [2] |

Experimental Protocols

Safety Precautions:

-

Acrylonitrile is highly flammable, toxic, and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Sodium hydrosulfide (NaSH) is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Handle in a well-ventilated area and avoid creating dust. Ensure appropriate PPE is worn.

-

The reaction is exothermic , and appropriate cooling measures should be in place to control the temperature.

Protocol 1: Synthesis of this compound using Sodium Hydrosulfide

This protocol is adapted from established industrial processes and patent literature.

Materials:

-

Acrylonitrile (≥99%)

-

Sodium hydrosulfide (NaSH, technical grade)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle with a temperature controller

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus with a fractionating column

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium hydrosulfide (1.0 mol) in deionized water.

-

Reactant Addition: Cool the solution to approximately 10-15 °C using an ice-water bath. Slowly add acrylonitrile (2.0 mol) dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 40 °C. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 191-194 °C at 7 mmHg.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 3,3'-Thiodipropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3,3'-Thiodipropionitrile. The synthesis is achieved through a Michael addition reaction between acrylonitrile and sodium hydrosulfide. This method is efficient, resulting in near-quantitative yields. Included are the reaction mechanism, a step-by-step experimental procedure, purification and characterization methods, and relevant safety information. All quantitative data is presented in tabular format for clarity.

Introduction